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Compound of Interest

Compound Name: Brown FK

Cat. No.: B1215824 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Abstract: This document provides a comprehensive overview of the toxicological profile of

Brown FK, a synthetic azo dye mixture previously used as a food colorant. It includes detailed

application notes summarizing key toxicological findings and protocols for relevant assays. The

information is intended for researchers, scientists, and professionals involved in drug

development and chemical safety assessment. Due to significant toxicological concerns,

Brown FK is no longer approved for use in many jurisdictions, including the European Union

and the United States.[1][2] The data presented herein is critical for understanding the potential

hazards associated with azo dyes and for designing appropriate toxicological testing strategies

for similar compounds.

Introduction to Brown FK
Brown FK, also known as Kipper Brown or Chocolate Brown FK, is a mixture of six synthetic

azo dyes, along with sodium chloride and/or sodium sulfate.[1] It was historically used to color

smoked and cured fish, such as kippers, and some meat products.[1][3] Its E number is E154.

[1] The primary components of Brown FK are:

Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate
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Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)bis(benzenesulfonate)

Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)bis(benzenesulfonate)

Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)bis(benzenesulfonate)

Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tris(benzenesulfonate)[1]

The toxicological profile of Brown FK has been the subject of numerous studies, which have

raised concerns regarding its safety. These studies have investigated its potential for

genotoxicity, carcinogenicity, and other adverse health effects.

Summary of Toxicological Data
The following tables summarize the quantitative data from key toxicological studies on Brown
FK. These findings highlight the dose-dependent nature of its adverse effects.

Table 1: Summary of Long-Term Toxicity Studies in Rodents
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Species Duration

Dietary
Concentrati
on (% of
colored
component
s)

Key
Findings

No-
Observed-
Adverse-
Effect Level
(NOAEL) /
No-Effect
Level

Reference

Mouse 80 weeks

0, 0.0125,

0.0375,

0.075, 0.125,

0.625

Reduced

growth,

increased

mortality

(females),

increased

organ

weights (liver,

kidney,

spleen, brain,

testes),

splenic

haemopoiesis

, myocardial

fibrosis at

0.625%.

Increased

heart weight

at 0.125%.

Increased

hepatic

nodules from

0.075%.

Pigment

deposition

from

0.0375%.

Pigment

deposition: <

0.0375%.

Toxicity:

0.06%

[4]

Rat 2 years 0, 0.01, 0.03,

0.06, 0.1, 0.5

Increased

splenic

Pigment

deposition:

[4]
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weight and

hepatic

granulomata

at 0.5%.

Pigment

deposition

from 0.06%.

0.03%.

Toxicity:

0.06%

Rat 150 days
0, 0.001,

0.01, 0.1, 1.0

Myocardial

changes in

one rat at

1.0%.

Lipofuscin

deposits,

especially in

females.

0.1% [4]

Table 2: Summary of Genotoxicity Data for Brown FK and its Components
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Assay
Type

Test
System

Metabolic
Activatio
n

Compoun
d

Dose
Range

Result
Referenc
e

Ames Test

Salmonella

typhimuriu

m TA1535,

TA1537,

TA1538

With rat

liver S9

fraction

Brown FK

and its

constituent

s

0-3

mg/plate

Mutagenic

(linearly

dose-

dependent,

22-50

times

spontaneo

us

mutation

frequency)

[4]

Ames Test

Salmonella

typhimuriu

m

Without

metabolic

activation

One

sample of

Brown FK

4 mg/plate

Mutagenic

(16-fold

increase in

mutation)

[4]

Ames Test

Salmonella

typhimuriu

m TA1538

With

metabolic

activation

2,4-

diamino-5-

(p-

sulfophenyl

azo)toluen

e

0-1

µmol/plate

Mutagenic

(0.35

mutants/n

mol)

[4]

Ames Test

Salmonella

typhimuriu

m TA1538

With

metabolic

activation

1,3-

diamino-4-

(p-

sulfophenyl

azo)benze

ne

0-1

µmol/plate

Mutagenic

(1.5

mutants/n

mol)

[4]

Plausible Signaling Pathways in Brown FK Toxicity
While direct studies on the signaling pathways affected by Brown FK are limited, the known

toxicological effects of azo dyes, such as the induction of oxidative stress, suggest the
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involvement of key cellular signaling cascades. The metabolic reduction of azo dyes can lead

to the formation of aromatic amines, which can undergo further metabolic activation to reactive

intermediates, leading to the generation of reactive oxygen species (ROS).

Metabolism of Brown FK

Cellular Stress Response

Downstream Signaling Pathways

Brown FK

Aromatic Amines

Azo Reduction
(Gut Microbiota, Liver Enzymes)

Reactive Intermediates

Metabolic Activation
(e.g., Cytochrome P450)

Reactive Oxygen Species (ROS)

Oxidative Stress

MAPK Pathway
(e.g., JNK, p38) NF-κB PathwayDNA Damage

Apoptosis Inflammation

Click to download full resolution via product page

Caption: Plausible signaling pathways in Brown FK-induced toxicity.

Oxidative stress is a known activator of several signaling pathways, including the Mitogen-

Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway: The MAPK family (including JNK and p38) is activated by various cellular

stresses, including ROS. Activation of these pathways can lead to diverse cellular

responses, including apoptosis (programmed cell death).
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NF-κB Pathway: NF-κB is a key regulator of the inflammatory response. Oxidative stress can

lead to the activation of NF-κB, resulting in the expression of pro-inflammatory genes.

The genotoxic effects of Brown FK and its metabolites, as demonstrated by the Ames test,

indicate that these compounds can cause DNA damage, which can also trigger apoptotic

pathways.

Experimental Protocols
The following are detailed protocols for key toxicological assays relevant to the assessment of

Brown FK and other azo dyes. These protocols are based on internationally recognized

guidelines, such as those from the Organisation for Economic Co-operation and Development

(OECD) and the U.S. Food and Drug Administration (FDA).

Bacterial Reverse Mutation Test (Ames Test)
This test is used to evaluate the mutagenic potential of a substance.

Preparation

Exposure

Plating and Incubation

Analysis

Select Salmonella typhimurium strains
(e.g., TA98, TA100, TA1535, TA1537, TA1538)

Mix bacterial culture, Brown FK,
and S9 mix (or buffer)

Prepare S9 fraction from rat liver
(for metabolic activation) Prepare serial dilutions of Brown FK

Pre-incubate the mixture

Plate mixture on minimal glucose agar

Incubate plates at 37°C for 48-72 hours

Count revertant colonies

Compare with negative and positive controls

Evaluate mutagenic potential
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Click to download full resolution via product page

Caption: Workflow for the Ames Test.

Protocol:

Bacterial Strains: Utilize histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g.,

TA98, TA100, TA1535, TA1537, and TA1538). These strains have different types of

mutations in the histidine operon and are used to detect different types of mutagens.

Metabolic Activation: Prepare a liver post-mitochondrial fraction (S9) from rats pre-treated

with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-

naphthoflavone). This fraction contains enzymes, including cytochrome P450s, that can

metabolize the test substance into its active form.

Test Substance Preparation: Dissolve Brown FK in a suitable solvent (e.g., water or DMSO)

and prepare a range of concentrations.

Exposure: In separate tubes, combine the bacterial culture, the test substance at a specific

concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic

activation). Include negative (solvent) and positive controls (known mutagens).

Plating: After a brief pre-incubation, mix the contents of each tube with molten top agar and

pour it onto the surface of a minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies (colonies that have regained the ability to

synthesize histidine) on each plate. A significant, dose-dependent increase in the number of

revertant colonies compared to the negative control indicates a mutagenic effect.

Long-Term Oral Toxicity Study in Rodents
This study is designed to assess the potential adverse effects of a substance after prolonged

exposure.
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Study Setup

Dosing and Observation

In-Life and Terminal Analyses

Data Evaluation

Select rodent species (e.g., rats, mice)
and acclimate

Randomly assign animals to dose groups

Determine dose levels based on
preliminary studies (at least 3 levels + control)

Administer Brown FK in the diet or via gavage
for an extended period (e.g., 2 years for rats)

Monitor clinical signs, body weight,
food consumption, and mortality daily

Conduct gross necropsy at termination

Perform hematology and clinical chemistry
 at multiple time points

Perform histopathological examination
of organs and tissues

Statistically analyze all data

Determine target organs of toxicity and NOAEL

Click to download full resolution via product page

Caption: Workflow for a Long-Term Rodent Toxicity Study.

Protocol:

Test Animals: Use a recognized rodent strain (e.g., Wistar or Sprague-Dawley rats, C57BL/6

mice). House animals in appropriate conditions with controlled temperature, humidity, and

light-dark cycle.

Dose Selection: Based on shorter-term studies, select at least three dose levels and a

concurrent control group. The highest dose should induce some toxicity but not significant

mortality. The lowest dose should not produce any observable adverse effects.

Administration: Administer Brown FK to the animals, typically mixed in their diet or by oral

gavage, for a significant portion of their lifespan (e.g., 24 months for rats, 18-24 months for
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mice).

In-Life Observations:

Clinical Signs: Observe animals daily for any signs of toxicity.

Body Weight and Food Consumption: Record weekly.

Hematology and Clinical Chemistry: Analyze blood samples at specified intervals (e.g., 3,

6, 12, 18, and 24 months) to assess effects on blood cells and organ function.

Terminal Procedures:

Gross Necropsy: At the end of the study, perform a complete necropsy on all animals.

Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain, testes).

Histopathology: Preserve organs and tissues in a fixative (e.g., 10% neutral buffered

formalin) and prepare them for microscopic examination. A qualified pathologist should

examine the tissues for any treatment-related changes.

Data Analysis: Statistically analyze all quantitative data (e.g., body weights, organ weights,

clinical pathology parameters) to identify significant differences between the treated and

control groups. The NOAEL is the highest dose at which no statistically or biologically

significant adverse effects are observed.

Conclusion
The available toxicological data on Brown FK indicates a clear potential for adverse health

effects, including genotoxicity and organ toxicity, at various dose levels. Its metabolism to

aromatic amines and the subsequent generation of reactive oxygen species are plausible

mechanisms for its toxicity, likely involving the activation of cellular stress response pathways

such as MAPK and NF-κB. The detailed protocols provided herein offer a framework for the

rigorous toxicological evaluation of food additives and other chemicals. Given the established

risks, the use of Brown FK in food products is not supported by current scientific evidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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